2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Overview

Description

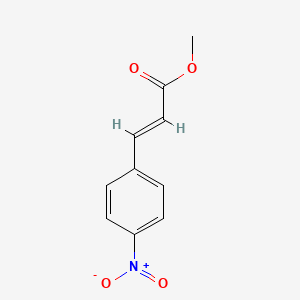

“2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester” is a chemical compound with the molecular formula C10H9NO4 . It is also known by other names such as Methyl 3-(4-nitrophenyl)acrylate .

Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications

Chemical Reactions and Synthesis :

- Kovach et al. (1993) discussed the decomposition of 4-nitrophenyl 4-substituted-phenacyl methylphosphonate esters, which is consistent with an intramolecular displacement by the anion of the carbonyl hydrate. This study emphasizes the role of 4-nitrophenyl derivatives in chemical synthesis processes (Kovach et al., 1993).

- Oda et al. (1987) explored the synthesis of coumarins through the denitrocyclization reaction of 2- [(2-Nitrophenyl) methylene] propanedioic acids, showcasing the utility of nitrophenyl compounds in organic synthesis (Oda et al., 1987).

Corrosion Inhibition :

- Nam et al. (2016) found that Yttrium 3-(4-nitrophenyl)-2-propenoate acts as an effective corrosion inhibitor for copper alloy in chloride solutions. The compound forms protective inhibiting deposits, reducing electrochemical corrosion (Nam et al., 2016).

Nonlinear Optical Properties :

- Sharma et al. (1999) reported on copolymers of methyl methacrylate (MMA) and 2-propenoic acid, 2-methyl-, 2-[[[[4-methyl-3-[[(2-methyl-4-nitrophenyl)amino]carbonyl] aminophenyl] carbonyl]oxy]ethyl ester (PAMEE) exhibiting nonlinear optical properties, highlighting the potential of such compounds in photonic applications (Sharma et al., 1999).

Biodegradation Studies :

- Bhushan et al. (2000) studied the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, a process crucial for environmental decontamination. This study provides insights into the microbial degradation of nitrophenol derivatives (Bhushan et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 4-nitrocinnamate, suggests that it should not be used for food, drug, pesticide or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air and get medical attention . If ingested, clean mouth with water and get medical attention .

properties

IUPAC Name |

methyl (E)-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXKMHUNXMXXDM-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester | |

CAS RN |

637-57-0, 1608-36-2 | |

| Record name | (E)-Methyl 4-nitrocinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-nitrophenyl)-2-propenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3Z8Y2N3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)

![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)